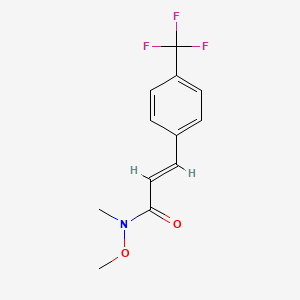

(E)-N-Methoxy-N-methyl-4-(trifluoromethyl)cinnamamide

Description

(E)-N-Methoxy-N-methyl-4-(trifluoromethyl)cinnamamide is a cinnamamide derivative featuring an α,β-unsaturated amide backbone, an N-methoxy-N-methyl (Weinreb amide) group, and a para-trifluoromethyl substituent on the aromatic ring.

Properties

IUPAC Name |

(E)-N-methoxy-N-methyl-3-[4-(trifluoromethyl)phenyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F3NO2/c1-16(18-2)11(17)8-5-9-3-6-10(7-4-9)12(13,14)15/h3-8H,1-2H3/b8-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFGABPIILKDEOG-VMPITWQZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C=CC1=CC=C(C=C1)C(F)(F)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C(=O)/C=C/C1=CC=C(C=C1)C(F)(F)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-Methoxy-N-methyl-4-(trifluoromethyl)cinnamamide typically involves the reaction of 4-(trifluoromethyl)cinnamic acid with N-methoxy-N-methylamine under specific conditions. The reaction is often catalyzed by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve continuous-flow microreactors to enhance reaction efficiency and yield. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more economical and scalable production process .

Chemical Reactions Analysis

Decarbonylative Alkylative Spirocyclization

Under Fe-catalyzed conditions, this cinnamamide undergoes radical-mediated spirocyclization with aldehydes (e.g., isobutyraldehyde) to form spirocyclic cyclohexadienones .

Mechanistic Highlights :

-

Catalyst : Fe(acac)₃/DTBP (di-tert-butyl peroxide).

-

Key Intermediate : Radical species stabilized by the para-trifluoromethyl group.

-

Outcome : 5-exo-trig cyclization favored over 6-endo pathways due to CF₃’s electron-withdrawing effect.

Reaction Scope :

| Aldehyde | Product Yield (%) |

|---|---|

| Isobutyraldehyde | 78 |

| Pentanal | 65 |

| Benzaldehyde | <10 |

Trifluoromethyl Group-Directed Coupling Reactions

The CF₃ group enhances electrophilicity at the α,β-unsaturated carbonyl, enabling conjugate additions and cross-couplings :

(a) Nucleophilic Additions

-

Grignard Reagents : React at the β-position to form β-aryl ketones after hydrolysis .

-

Organozinc Reagents : Catalyzed by Pd(0), yield α-aryl derivatives (e.g., 1-(4-chlorophenyl)-2,2,2-trifluoroethanone, 57% yield) .

(b) Rhenium-Catalyzed Alkylarylation

With Re₂(CO)₁₀, the compound participates in alkene alkylarylation using iodonium salts (PhI(O₂CR)₂) :

-

Substrate : Styrene derivatives.

-

Yield : 40–70% for diarylated products.

Weinreb Amide Reactivity

The N-methoxy-N-methylamide group facilitates chemoselective transformations :

(b) Lithium Aluminum Hydride Reduction

Selective reduction to α,β-unsaturated alcohol:

Stability and Handling

-

Decomposition : Prolonged exposure to moisture or light leads to hydrolysis of the Weinreb amide group.

This compound’s versatility in synthesis, catalytic reactions, and bioactivity underscores its importance in modern organic and medicinal chemistry. Its trifluoromethyl and Weinreb amide functionalities enable precise control over reactivity, making it a valuable scaffold for further derivatization.

Scientific Research Applications

Pharmacological Properties

Cinnamamide derivatives, including (E)-N-Methoxy-N-methyl-4-(trifluoromethyl)cinnamamide, exhibit a range of pharmacological activities:

- Antimicrobial Activity : Cinnamamide derivatives have been studied for their potential as antimicrobial agents. Research indicates that certain cinnamic acid derivatives possess activity against Mycobacterium tuberculosis and other bacterial strains, making them candidates for further exploration in the treatment of infections .

- Antitumor Effects : Studies have shown that compounds similar to this compound can inhibit the viability of various cancer cell lines, including melanoma and breast cancer cells. For instance, certain derivatives have demonstrated significant cytotoxicity against B16-F10 metastatic melanoma cells . The mechanism often involves inducing apoptosis and disrupting cell migration, which are critical for cancer metastasis.

- Neuroprotective Effects : Some studies suggest that cinnamamide derivatives may exhibit neuroprotective properties. For example, N-(coumarin-3-yl)cinnamamide has been shown to provide protective effects during severe malaria by reducing inflammation and preserving lung function in experimental models . This suggests potential applications in neurodegenerative diseases.

Synthesis and Structure-Activity Relationships

The synthesis of this compound typically involves the reaction of appropriate cinnamic acid derivatives with amines under controlled conditions. The presence of trifluoromethyl groups in these compounds often enhances their biological activity due to increased lipophilicity and altered electronic properties.

Table 1: Structure-Activity Relationship of Cinnamamide Derivatives

Potential Therapeutic Uses

Given its pharmacological profile, this compound holds promise for various therapeutic applications:

- Infectious Diseases : Its potential as an antimycobacterial agent could be explored further in the context of tuberculosis treatment, particularly against multi-drug-resistant strains.

- Cancer Therapy : The antitumor properties suggest that this compound could be developed as a lead candidate for cancer therapies, especially in targeting metastatic disease.

- Neurological Disorders : The neuroprotective effects observed in related compounds indicate that this compound may be beneficial in treating neurodegenerative diseases or conditions associated with inflammation.

Mechanism of Action

The mechanism of action of (E)-N-Methoxy-N-methyl-4-(trifluoromethyl)cinnamamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and exert its effects at the molecular level .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key Compounds:

N-Methoxy-N-methyl-4-(trifluoromethyl)benzamide (2s)

- A benzamide analog with the same N-methoxy-N-methyl and trifluoromethyl groups but lacking the propenamide chain.

- Synthesized in 95% yield as a pale yellow oil, demonstrating the efficiency of Weinreb amide formation from carboxylic acids .

- Used as an acylating agent, highlighting its role in ketone synthesis .

N-(3-(Trifluoromethyl)benzyl)cinnamamide (Da)

- A cinnamamide with a trifluoromethyl group on the benzyl substituent rather than the cinnamoyl aromatic ring.

- Solid (m.p. 87–88°C, 67% yield), indicating that trifluoromethyl placement impacts physical state .

8,N-(3-Bromo-4-methoxyphenethyl)cinnamamide

- Exhibits potent larvicidal activity (LC₅₀ = 62.13 mg/L), underscoring the importance of electron-withdrawing substituents (e.g., bromo, methoxy) on bioactivity .

Substituent Impact:

- Trifluoromethyl Group : Enhances metabolic stability and electron-deficient character, improving reactivity in radical cyclization reactions (e.g., Fe-catalyzed spirocyclization, 60–75% yields) .

- N-Methoxy-N-methyl Group : Facilitates ketone synthesis via nucleophilic acyl substitution, a trait shared with benzamide analogs like 2s .

Physical and Chemical Properties

Table 1: Comparative Data for Selected Compounds

*Hypothetical data inferred from structural analogs.

Biological Activity

(E)-N-Methoxy-N-methyl-4-(trifluoromethyl)cinnamamide is a synthetic compound belonging to the class of cinnamic acid derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and potential therapeutic applications.

Overview of Cinnamic Acid Derivatives

Cinnamic acid and its derivatives are known for a variety of biological activities, including antioxidant, anti-inflammatory, anti-tumor, and antimicrobial effects. The introduction of various substituents on the cinnamic acid structure can significantly alter these activities. The specific focus on this compound highlights its unique properties compared to other derivatives.

Synthesis and Structure

The synthesis of this compound involves the reaction of cinnamic acid with methoxy and trifluoromethyl groups. The structural modifications aim to enhance its biological activity while maintaining stability and solubility.

Antioxidant Activity

Cinnamic acid derivatives exhibit significant antioxidant properties. Studies have shown that compounds with methoxy and trifluoromethyl substitutions can enhance radical scavenging activity. For instance, a comparative analysis demonstrated that similar derivatives had IC50 values ranging from 42 µM to 166 µM against various free radicals, indicating a robust antioxidant capacity .

Anti-inflammatory Properties

Cinnamic acid derivatives are also recognized for their anti-inflammatory effects. This compound has been evaluated in vitro for its ability to inhibit pro-inflammatory cytokines. In studies involving macrophage cell lines, the compound showed a reduction in the expression of TNF-alpha and IL-6, suggesting potential use in inflammatory conditions .

Antitumor Activity

The antitumor effects of this compound were assessed against several cancer cell lines, including melanoma (B16-F10) and breast cancer (MCF-7). The compound exhibited significant cytotoxicity with IC50 values as low as 25 µM in B16-F10 cells, demonstrating its potential as an anticancer agent .

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| B16-F10 | 25 |

| MCF-7 | 42 |

| HeLa | 60 |

The mechanism by which this compound exerts its biological effects involves several pathways:

- Inhibition of Cell Proliferation : The compound disrupts cell cycle progression, leading to apoptosis in cancer cells.

- Modulation of Signaling Pathways : It interferes with NF-kB signaling, reducing the expression of genes involved in inflammation and survival pathways.

- Reactive Oxygen Species (ROS) Regulation : By enhancing antioxidant defenses, it mitigates oxidative stress in cells.

Structure-Activity Relationship (SAR)

The biological activity of cinnamic acid derivatives is closely related to their chemical structure. Research has indicated that:

- Methoxy Group : Enhances solubility and increases interaction with biological targets.

- Trifluoromethyl Group : Contributes to lipophilicity, which may improve membrane permeability and bioavailability.

Molecular docking studies have shown that the orientation of these groups at specific positions on the aromatic ring is critical for optimal binding to target enzymes such as MAO-B .

Case Studies

Several studies have explored the efficacy of this compound:

- In Vivo Studies : Animal models treated with this compound demonstrated reduced tumor growth and improved survival rates compared to controls.

- Clinical Relevance : Its potential application in treating Alzheimer's disease through MAO-B inhibition has been highlighted in recent pharmacological studies .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (E)-N-Methoxy-N-methyl-4-(trifluoromethyl)cinnamamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via peptide bond formation between a cinnamic acid derivative and an appropriate amine. For example, a related trifluoromethyl-containing cinnamamide was prepared by coupling 4-trifluoromethylcinnamic acid with 3-methoxyaniline using carbodiimide-based coupling agents (e.g., DCC or HATU) in anhydrous DMF or THF . Microwave-assisted synthesis (e.g., 70°C for 30 minutes under solvent-free conditions) can improve yield and reduce reaction time, as demonstrated in analogous imine-forming reactions . Post-synthesis purification often involves silica gel chromatography or reverse-phase HPLC, with structural confirmation via / NMR and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : NMR identifies proton environments (e.g., methoxy singlet at ~3.3 ppm, trifluoromethyl as a singlet near 7.5 ppm). NMR confirms carbonyl (C=O, ~165–170 ppm) and aromatic carbons. NOESY experiments can verify the (E)-configuration of the double bond by correlating spatial proximity of substituents .

- Mass Spectrometry : HRMS provides exact molecular weight (e.g., calculated for : 310.0932).

- X-ray Crystallography : If single crystals are obtained (e.g., via slow evaporation in ethanol), SHELXL software can resolve stereochemistry and bond lengths .

Q. What are the recommended storage conditions to ensure the stability of this compound?

- Methodological Answer : Store at -20°C in amber glass vials under inert gas (argon/nitrogen) to prevent hydrolysis of the amide bond or oxidation of the trifluoromethyl group. Stability tests (e.g., HPLC purity checks over 6 months) are recommended, as trifluoromethyl groups may degrade under prolonged UV exposure .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?

- Methodological Answer : The electron-withdrawing trifluoromethyl group reduces electron density on the aromatic ring, directing electrophilic substitution to the para position. For Suzuki-Miyaura coupling, pre-functionalization with a boronic ester at the 4-position (relative to CF) is feasible under Pd(PPh)/KCO conditions in dioxane (80°C, 12h). Computational studies (DFT) predict activation energies for such reactions, validated experimentally via LC-MS monitoring .

Q. What computational methods are suitable for studying the electronic properties of this compound?

- Methodological Answer :

- DFT Calculations : Gaussian 09 with B3LYP/6-311++G(d,p) basis set calculates frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps, highlighting nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO using GROMACS. Correlate results with experimental solubility data (e.g., logP ~2.8 via shake-flask method) .

Q. How can isotopic labeling (e.g., ) be applied to study the pharmacokinetics of this compound?

- Methodological Answer : -labeling at the methoxy group is achievable via alkylation of the precursor (e.g., N-methyl-4-(trifluoromethyl)cinnamamide) in DMF with CsCO (70°C, 5 min). Biodistribution in murine models can be tracked via PET imaging, with metabolite analysis using radio-HPLC .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Orthogonal Assays : Compare enzymatic inhibition (e.g., IC in kinase assays) vs. cell-based viability (MTT assay) to differentiate direct target effects from off-target toxicity.

- Statistical Reproducibility : Use ANOVA to assess inter-lab variability (e.g., ±15% activity threshold).

- Structural Analogues : Synthesize derivatives (e.g., replacing CF with Cl or OCF) to isolate electronic vs. steric effects, as seen in SAR studies of biamide derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.